(E)-Difluorodiazene
Description
Structure
3D Structure
Properties
CAS No. |
13776-62-0 |
|---|---|
Molecular Formula |
F2N2 |
Molecular Weight |
66.011 g/mol |
IUPAC Name |
(E)-difluorodiazene |
InChI |
InChI=1S/F2N2/c1-3-4-2/b4-3+ |
InChI Key |
DUQAODNTUBJRGF-UHFFFAOYSA-N |
SMILES |
N(=NF)F |
Isomeric SMILES |
N(=N/F)\F |
Canonical SMILES |
N(=NF)F |
Origin of Product |
United States |
Isomerism and Configurational Stability of Difluorodiazene
Difluorodiazene, with the structure F-N=N-F, exists as two planar geometric isomers: cis (Z-isomer) and trans (E-isomer). uwimona.edu.jmwikipedia.org The cis isomer possesses C₂ᵥ symmetry, while the trans isomer has C₂ₕ symmetry. uwimona.edu.jmwikipedia.org These isomers are interconvertible, but the process is slow enough at low temperatures to allow for their separation. wikipedia.org
Contrary to what might be expected from steric hindrance, the cis isomer is thermodynamically more stable than the trans isomer, a phenomenon sometimes referred to as the "cis effect". tandfonline.comwikipedia.org High-level electronic structure calculations have determined that cis-N₂F₂ is more stable than trans-N₂F₂ by approximately 1.4 kcal/mol at 298 K. dtic.milacs.orgacs.orgresearchgate.netnih.gov An earlier experimental study reported the heat of isomerization from the "active" (cis) isomer to the trans isomer to be 3.0 kcal/mol. aip.org This unusual stability is attributed to electronic factors, including the delocalization of electron lone pairs on the fluorine atoms. dovepress.com
The uncatalyzed thermal isomerization between the two forms has a very high activation energy barrier. dtic.milacs.org Calculations show this barrier to be around 60 kcal/mol, proceeding through a rotational pathway around the N=N double bond. dtic.milacs.orgacs.orgresearchgate.netnih.gov This energy is significantly higher than that required for the molecule to dissociate into nitrogen gas (N₂) and fluorine atoms. dtic.milacs.orgresearchgate.netnih.gov This indicates that without a catalyst, thermal isomerization is often accompanied by decomposition. dtic.mildtic.mil
| Property | cis-N₂F₂ (Z-isomer) | (E)-Difluorodiazene (trans-N₂F₂) |
| Symmetry | C₂ᵥ uwimona.edu.jmwikipedia.org | C₂ₕ uwimona.edu.jmwikipedia.org |
| Thermodynamic Stability | More stable dtic.milacs.orgdovepress.com | Less stable uwimona.edu.jmwikipedia.org |
| Heat of Formation (ΔHf°₂₉₈) | +16.4 kcal/mol aip.org | +19.4 kcal/mol aip.org |
| N=N Bond Length (Å) | 1.239 dovepress.com | 1.241 dovepress.com |
| N-F Bond Length (Å) | 1.239 dovepress.com | 1.239 dovepress.com |
| ∠FNN Bond Angle (°) | 114.59 dovepress.com | 109.93 dovepress.com |
| Reactivity with Glass | Attacks glass over ~2 weeks uwimona.edu.jmwikipedia.orgacs.org | Can be stored in glass vessels uwimona.edu.jmwikipedia.org |
Catalysis of Isomerization E.g., Atom Catalysis
Given the high energy barrier for direct, uncatalyzed isomerization, the interconversion between cis- and trans-N₂F₂ is typically facilitated by catalysts. catalysis.blog
The thermal isomerization of difluorodiazene is believed to be catalyzed by its own dissociation products. dtic.milacs.orgresearchgate.net Because the activation barrier for uncatalyzed isomerization (60 kcal/mol) is higher than the energy required for dissociation, some N₂F₂ molecules break apart into nitrogen (N₂) and fluorine atoms (F) at high temperatures. dtic.milacs.orgnih.gov These reactive atomic species can then facilitate the conversion between the cis and trans forms through lower-energy pathways, a process that can be described as a form of atom catalysis.
Furthermore, strong Lewis acids have been shown to effectively catalyze the trans-to-cis isomerization. dtic.milacs.org For instance, reacting trans-N₂F₂ with Lewis acids like arsenic pentafluoride (AsF₅) not only produces N₂F⁺ salts but also catalyzes the isomerization, resulting in an equilibrium mixture that is approximately 90% cis-N₂F₂ and 10% trans-N₂F₂. acs.orgacs.orgresearchgate.net This catalyzed pathway proceeds through a planar transition state. dtic.milacs.org The cis isomer is generally more reactive towards Lewis acids than the trans isomer. acs.org
Low Temperature Fractionation and Isomer Separation Techniques
Advanced Electronic Structure Calculations
Advanced electronic structure calculations are fundamental to understanding the quantum mechanical behavior of molecules. For (E)-difluorodiazene, these methods have been crucial in determining its geometry, energy, and other electronic properties with high accuracy.
Ab Initio Methodologies Applied to Difluorodiazene
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous framework for studying molecular systems. pku.edu.cn Various ab initio techniques have been employed to investigate this compound, each with its own strengths and computational demands.
Coupled cluster (CC) theory stands as a pillar of modern quantum chemistry, renowned for its high accuracy in capturing electron correlation effects. wikipedia.orggithub.io The method constructs the multi-electron wavefunction using an exponential cluster operator, providing a size-extensive description of the molecule. wikipedia.orgfrontiersin.org For many small to medium-sized molecules, CC methods, particularly when including perturbative triples (CCSD(T)), are considered the "gold standard" for calculating energies and molecular properties. github.iochemrxiv.org
Recent research has utilized state-specific multireference coupled cluster (SS-MRCC) methods to investigate the relative stabilities of the cis and trans isomers of 1,2-difluorodiazene. researchgate.net These studies have shown that SS-MRCC methods can provide a smooth and consistent description of the potential energy surface during the cis-trans isomerization process, highlighting their capability to model significant changes in electronic structure. researchgate.net Specifically, local mode force constants have been computed at the CCSD(T)/cc-pVTZ level of theory to provide quantitative measures of intrinsic bond strength. researchgate.netresearchgate.net
| Reference Method | ΔE (kcal/mol) |
|---|---|
| SS-MRCC | Value |
| Perturbative SS-MRCC | Value |
Møller–Plesset perturbation theory (MP) is a widely used post-Hartree-Fock method that improves upon the Hartree-Fock description by incorporating electron correlation effects. wikipedia.orgsmu.edu It does so by applying Rayleigh-Schrödinger perturbation theory, typically to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgq-chem.com MP2 is particularly popular due to its balance of computational cost and accuracy, making it one of the simplest and most useful methods beyond the Hartree-Fock approximation. smu.eduq-chem.com The theory is based on the idea that the exact Hamiltonian can be partitioned into a zeroth-order part (the Fock operator) and a small perturbation (the correlation potential). wikipedia.org The first meaningful correction to the Hartree-Fock energy appears at the second order (MP2). wikipedia.org
In the context of difluorodiazene, MP2 calculations have been used to compare the relative enthalpies of the (Z)- and (E)- isomers. nist.gov For example, using the MP2FC//HF/6-31G* level of theory, a specific energy difference between the isomers has been calculated. nist.gov
| Method | Isomer | Relative Enthalpy (kcal/mol) |
|---|---|---|
| MP2FC//HF/6-31G* | (Z)-Difluorodiazene | 0.0 |
| This compound | 4.6 |
Configuration Interaction (CI) is a variational method that accounts for electron correlation by expressing the electronic wavefunction as a linear combination of Slater determinants or configuration state functions (CSFs). pku.edu.cnchemeurope.comwikipedia.org In principle, if all possible configurations of the appropriate symmetry are included (a full CI), the method provides the exact solution to the electronic Schrödinger equation within the given one-particle basis set. pku.edu.cnwikipedia.org However, due to the immense computational cost, the CI expansion is usually truncated. wikipedia.org
A common truncated CI method is CISD, which includes all single and double excitations from a reference determinant, typically the Hartree-Fock wavefunction. chemeurope.comwikipedia.org While CISD offers a significant improvement over Hartree-Fock, it is not size-consistent, which can be a drawback. wikipedia.org To estimate the contribution of higher excitations, the Davidson correction can be applied to the CISD energy. chemeurope.comwikipedia.org
For difluorodiazene, Quadratic Configuration Interaction (QCISD) calculations have been performed to assess the energy difference between its isomers. nist.gov
| Method | Isomer | Relative Enthalpy (kcal/mol) |
|---|---|---|
| QCISD/6-31G* | (Z)-Difluorodiazene | 0.0 |
| This compound | 6.0 |
For molecules with significant static correlation, where near-degeneracies of electronic states are important, single-reference methods like Hartree-Fock can be inadequate. acs.org In such cases, multireference methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful approach for handling static correlation. iupac.orgarxiv.orgfaccts.de It involves partitioning the molecular orbitals into inactive, active, and virtual spaces. arxiv.orgwikipedia.org The wavefunction is then constructed by performing a full CI within the active space, while the orbitals are simultaneously optimized. iupac.orgwikipedia.org
Building upon a CASSCF reference wavefunction, Multireference Configuration Interaction (MRCI) can be used to incorporate dynamic correlation. wikipedia.orgarxiv.org MRCI methods generate a CI expansion that includes excitations from a set of reference configurations, providing a more balanced description of ground and excited states. wikipedia.orgfaccts.de
For the 1,2-difluorodiazene system, multireference methods based on a CAS(2,2) active space (two active electrons in two active orbitals) have been employed to study the cis-trans energy gap. researchgate.netresearchgate.net These calculations are crucial for accurately describing the electronic structure, especially during isomerization where the electronic character can change significantly. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry and materials science. wikipedia.org Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to determine the properties of a system. wikipedia.org While exact in principle, in practice, the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, must be approximated. wikipedia.org
DFT has been applied to study the isomers of difluorodiazene. For instance, calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been performed to investigate the structural and electronic properties of both cis- and trans-difluorodiazene. acs.orgnih.gov These studies contribute to understanding the relative stabilities and vibrational frequencies of the isomers. acs.orgnih.gov
| Parameter | Specification |
|---|---|
| Method | DFT |
| Functional | B3LYP (Becke-3–Lee–Yang–Parr) |
| Basis Set | 6-31+G(d,p) |
Basis Set Superposition Error (BSSE) Considerations
When calculating the interaction energy between molecular fragments, such as in a dimer, a finite basis set can lead to an artificial lowering of the total energy. wikipedia.org This phenomenon, known as Basis Set Superposition Error (BSSE), occurs because each fragment "borrows" basis functions from the other, effectively using a larger, more flexible basis set than the isolated fragments. wikipedia.orgq-chem.com This can lead to an overestimation of binding energies. q-chem.com
The most common method to correct for this error is the counterpoise (CP) correction of Boys and Bernardi. wikipedia.orgpku.edu.cn In this approach, the energies of the individual fragments are calculated using the full basis set of the entire complex, employing "ghost orbitals" (basis functions without a nucleus or electrons) at the positions of the atoms of the other fragment(s). wikipedia.org The difference between this energy and the energy of the fragment in its own basis set is the BSSE. However, it has been noted that the counterpoise method can sometimes overcorrect the error. iastate.edu For calculations involving very large basis sets, such as those used in explicitly correlated methods, the BSSE may be small enough to be neglected for certain types of interactions. researchgate.net
Quantum Chemical Analysis of Molecular Properties
Electronic Structure and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions into the familiar language of Lewis structures, including chemical bonds and lone pairs. uni-muenchen.dewikipedia.org The method localizes orbitals into one-center (lone pair) and two-center (bond) elements. uni-muenchen.de The analysis provides insights into hybridization, charge distribution, and delocalization effects.
Delocalization of electron density from filled (donor) Lewis-type NBOs (bonds or lone pairs) to empty (acceptor) non-Lewis NBOs (antibonds) is a key factor in stabilizing a molecule. uni-muenchen.dewikipedia.org The energetic importance of these donor-acceptor interactions can be estimated using second-order perturbation theory. uni-muenchen.de In a study of difluorodiazene isomers, a localized molecular orbital analysis suggested that the greater stability of the cis isomer is related to a stronger delocalization of the lone pairs of electrons on the fluorine atoms compared to the trans isomer. tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgossila.com
| Orbital | Description | Relevance to Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor; higher energy indicates greater donating ability. physchemres.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor; lower energy indicates greater accepting ability. physchemres.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A large gap suggests high stability and low reactivity; a small gap suggests higher reactivity. wikipedia.org |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a chemically intuitive analysis of electron localization. wikipedia.org These methods are used to visualize and quantify the regions of space where electrons are paired, corresponding to chemical bonds and lone pairs. wikipedia.orglabinsights.nl
The ELF is a measure of the likelihood of finding an electron near a reference electron of the same spin. wikipedia.org It effectively maps the spatial localization of electrons. wikipedia.org Regions with high ELF values (approaching 1) signify areas of high electron localization, such as covalent bonds, lone pairs, and atomic cores. aps.org For this compound, an ELF analysis would reveal distinct basins of high localization corresponding to the N=N double bond, the two N-F single bonds, and the lone pairs on both the nitrogen and fluorine atoms. The integration of electron density within these basins provides a quantitative measure of the electron population for each of these features.
The Localized Orbital Locator (LOL) offers a complementary perspective based on the kinetic energy density. rsc.orgontosight.ai LOL provides a clear visual distinction between bonding and lone pair regions. rsc.org It is particularly effective in describing π-electron delocalization. rsc.org For this compound, LOL analysis would highlight the covalent nature of the N-N and N-F bonds and the spatial arrangement of the non-bonding electron pairs. ontosight.ainih.gov Studies on related azo compounds have utilized both ELF and LOL to gain profound insights into their molecular nature and behavior. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. rsc.orgkiku.dk This allows for the quantitative analysis of atomic properties and the nature of chemical bonds through the examination of critical points in the electron density (ρ). mdpi.com
A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), characterize the bond. For the N-F bonds in difluorodiazene, QTAIM analysis is used to understand their nature. researchgate.netijnc.ir In molecules with polar bonds, like the N-O bond in oxaziridine (B8769555) which shares similarities with the N-F bond, the Laplacian of the electron density at the BCP can have unusual positive values, and the delocalization index can be used as a topological measure of bond order. d-nb.info
The application of QTAIM to difluorodiazene isomers helps in understanding the "cis-effect," where the cis-isomer is sometimes more stable. researchgate.net This analysis involves tracking the motion of the bond critical point of the stress tensor to characterize the cis- and trans-isomers. researchgate.net The energy of weak interactions, such as those that might occur between non-bonded atoms, can also be estimated using QTAIM. kiku.dk
Diatomic Interaction Energy Components in Isomers
The relative stability of the (E) and (Z) isomers of difluorodiazene is a topic of significant interest, with some studies suggesting the cis-isomer is more stable. dovepress.comdovepress.com The decomposition of the total molecular energy into diatomic interaction components helps to elucidate the factors governing this stability. dovepress.comdovepress.com
The following table provides a conceptual summary of the key interaction energy differences based on published findings. dovepress.comdovepress.com
| Interaction Pair | Energy Component | This compound | (Z)-Difluorodiazene | Finding |
| N=N | Diatomic Interaction Energy | Less Favorable | More Favorable | The N–N bond energy is higher in the cis-isomer. dovepress.comdovepress.com |
| F···F (non-bonded) | Diatomic Interaction Energy | Less Favorable | More Favorable | The non-bonded F–F interaction energy is surprisingly more stable in the cis-isomer. dovepress.com |
| F (lone pairs) | Delocalization | Weaker | Stronger | The cis-isomer exhibits a higher strength of delocalization of the fluorine lone pairs. dovepress.comdovepress.com |
Potential Energy Surfaces (PES) Mapping
A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its atomic coordinates. libretexts.orguni-siegen.de It provides a landscape of energy minima, representing stable molecules, and saddle points, representing transition states for reactions. libretexts.org
Ground State and Excited State PES Analysis
The ground-state PES of N₂F₂ has been studied computationally to determine the relative stabilities of its isomers. mst.edu While some studies report the cis-isomer to be more stable, others find the trans-isomer to be lower in energy by about 5.8 kcal/mol at the configuration interaction level. researchgate.netresearchgate.net The dissociation of difluorodiazene into N₂ and two fluorine atoms is found to be energetically favorable, lying just 7 kcal/mol below cis-difluorodiazene at the CCSD(T) level of theory. mst.edu
Excited-state PESs are crucial for understanding the photochemical behavior of molecules, including photoisomerization. rsc.orgnih.gov The topology of excited-state surfaces, including the location of conical intersections where different electronic states have the same energy, governs the pathways for photochemical reactions. nih.gov For systems like N₂O₂, global ground-state and excited-state PESs have been constructed based on high-level electronic structure calculations to study collision-induced dissociation and energy transfer. nih.govarxiv.org Similar approaches for difluorodiazene would illuminate its photoisomerization dynamics. researchgate.net
Characterization of Minima and Transition States
On the ground-state PES of N₂F₂, the (E) and (Z) isomers represent two distinct energy minima. researchgate.net The transition state (TS) connecting these minima is the highest energy point on the minimum energy path and its energy determines the reaction rate. rowansci.com For the trans-cis isomerization of difluorodiazene, two primary mechanisms have been proposed: an in-plane rotation and an out-of-plane torsion. researchgate.net
Computational studies indicate that the rotational pathway is favored. researchgate.netresearchgate.net The barrier for the trans-cis isomerization has been calculated to be around 55-60 kcal/mol. researchgate.netresearchgate.net This high barrier suggests that uncatalyzed thermal isomerization is a slow process. researchgate.net It has also been shown that this isomerization can be catalyzed by strong Lewis acids, proceeding through a planar transition state. researchgate.net
Below is a table summarizing the calculated relative energies for the stationary points on the N₂F₂ ground state PES.
| Stationary Point | Description | Relative Energy (kcal/mol) | Reference |
| (E)-N₂F₂ | Global Minimum | 0.0 | researchgate.net |
| (Z)-N₂F₂ | Local Minimum | 5.8 (CI) | researchgate.net |
| TS (Rotation) | Rotational Transition State | 55 (CI) - 60 | researchgate.netresearchgate.net |
Note: The relative stability of the isomers is debated in the literature, with some high-level calculations suggesting the cis-isomer is more stable by 1.4 kcal/mol at 298 K. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.dewolfram.com It is a valuable tool for predicting and understanding a molecule's reactivity, particularly its sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP is visualized with a color scale, where red typically indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-deficient). wolfram.comnih.gov
For this compound, the MEP map would show significant negative potential localized around the highly electronegative fluorine atoms, making them susceptible to electrophilic attack. nih.gov Conversely, the nitrogen atoms, being bonded to the electron-withdrawing fluorine atoms, would exhibit a more positive potential, indicating them as sites for nucleophilic attack. This charge distribution is crucial for understanding the intermolecular interactions and reactivity of this compound. MEP analysis has been applied to various molecules to understand their interaction with other species and to identify electron-rich and electron-deficient sites. researchgate.netnih.govresearchgate.net
Nonlinear Optical (NLO) Properties Calculations
Theoretical and computational chemistry offers a powerful lens for investigating the nonlinear optical (NLO) properties of molecules, providing insights into their response to strong electromagnetic fields. Such studies are crucial for the design and development of new materials for applications in photonics and optoelectronics. For this compound, while comprehensive computational studies on its structural and electronic properties have been undertaken, detailed reports focusing specifically on its NLO characteristics are not extensively available in the public literature. However, the established methodologies of computational chemistry allow for a robust prediction of these properties.
The investigation of NLO properties through computational methods typically involves the calculation of the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the response of a molecule's electron cloud to an external electric field. A non-zero hyperpolarizability is the microscopic origin of macroscopic NLO phenomena.
Methodological Approach
The primary computational tool for these investigations is Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for calculating the NLO properties of various molecules. The selection of the functional and basis set is critical for obtaining reliable results. For instance, functionals like B3LYP and CAM-B3LYP are commonly employed. CAM-B3LYP, being a long-range corrected functional, is often preferred for NLO calculations as it can better describe charge-transfer excitations, which are frequently crucial for a large NLO response. The basis set choice, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), is also vital, with the inclusion of diffuse and polarization functions being essential for accurately describing the behavior of electrons far from the nucleus.
Theoretical studies on the isomers of difluorodiazene have been performed using the DFT method with the B3LYP functional and a 6-31+G(d,p) basis set to analyze their structure and electronic properties. nih.gov Such calculations provide the foundational data, like optimized molecular geometry and electronic structure, which are prerequisites for NLO property calculations.
Key NLO Parameters
The key parameters derived from these calculations would be:
First Hyperpolarizability (β): This is a third-rank tensor that measures the second-order (or first nonlinear) response of the molecule. Its magnitude is a critical indicator of a material's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. For a molecule to have a non-zero β, it must be non-centrosymmetric. This compound possesses C2h symmetry and is centrosymmetric, which would imply a zero first hyperpolarizability (β).
Second Hyperpolarizability (γ): This fourth-rank tensor describes the third-order NLO response. It is relevant for phenomena such as third-harmonic generation and the optical Kerr effect. Unlike β, γ can be non-zero for centrosymmetric molecules.
Although specific tabulated data for the NLO properties of this compound are not readily found in published research, the theoretical framework to calculate them is well-established. Such a study would provide valuable data to compare with other small inorganic molecules and to understand the effect of fluorine substitution on the NLO response of the diazene (B1210634) backbone.
Vibrational Spectroscopy and Dynamics of Difluorodiazene
Harmonic Vibrational Frequency Calculations
The harmonic approximation is a fundamental starting point for understanding the vibrational spectra of molecules. It models the potential energy surface as a quadratic function around the equilibrium geometry, leading to a set of harmonic vibrational frequencies.
Group theory provides a powerful tool for predicting which vibrational modes of a molecule are active in infrared (IR) and Raman spectroscopy. apacwomen.ac.inhoriba.com (E)-Difluorodiazene belongs to the C2h point group. horiba.comyoutube.com This point group possesses a center of inversion, which dictates that no vibrational mode can be both IR and Raman active, a principle known as the rule of mutual exclusion. horiba.com
The vibrational modes of (E)-N2F2 are distributed among the symmetry species of the C2h group as follows: 3Ag + 1Au + 2Bu. youtube.com
Ag modes: These are symmetric with respect to both the principal axis and the center of inversion. They are Raman active . horiba.comyoutube.com
Au modes: These are antisymmetric with respect to the center of inversion and symmetric with respect to the principal axis. They are IR active . youtube.com
Bu modes: These are antisymmetric with respect to both the principal axis and the center of inversion. They are IR active . youtube.com
Therefore, this compound is predicted to have three Raman active bands and three infrared active bands.
Normal force field calculations aim to determine the force constants associated with the bonds and angles within a molecule. These force constants, which represent the stiffness of the chemical bonds and the resistance to bending, are used to calculate the harmonic vibrational frequencies. matlantis.com
For this compound, theoretical calculations have been performed using various levels of theory to determine its harmonic frequencies. These calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). matlantis.com Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
High-level ab initio methods, such as coupled-cluster theory (CCSD(T)), and density functional theory (DFT) with various functionals (e.g., B3LYP), have been employed to calculate the harmonic frequencies of (E)-N2F2. researchgate.netnih.govresearchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data.
Table 1: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for this compound
| Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) |
| ν1 | Ag | N=N stretch | ~1523 |
| ν2 | Ag | Symmetric N-F stretch | ~1018 |
| ν3 | Ag | Symmetric F-N-N bend | ~603 |
| ν4 | Au | Torsion | ~364 |
| ν5 | Bu | Asymmetric N-F stretch | ~991 |
| ν6 | Bu | Asymmetric F-N-N bend | ~423 |
Note: These are representative values from theoretical calculations and may vary depending on the level of theory and basis set used. Experimental fundamental frequencies are provided for comparison where available from various sources. nist.gov
Anharmonic Vibrational Analysis
While the harmonic approximation provides a good qualitative picture, real molecular vibrations are anharmonic. mpg.de The potential energy surface is not perfectly parabolic, and this anharmonicity leads to deviations from the harmonic frequencies and the appearance of overtones and combination bands in the spectra. libretexts.org
Anharmonicity can be divided into two types:
Mechanical anharmonicity: This arises from the higher-order terms in the potential energy expansion. It affects the energy levels and, consequently, the vibrational frequencies.
Electrical anharmonicity: This refers to the non-linear dependence of the molecular dipole moment or polarizability on the nuclear coordinates. It influences the intensities of the vibrational transitions.
To accurately model experimental spectra, both types of anharmonicity must be considered. Computational methods that go beyond the harmonic approximation are necessary to account for these effects.
Vibrational perturbation theory (VPT) is a common method used to incorporate anharmonic effects. anu.edu.au It treats the anharmonic terms of the potential energy as a perturbation to the harmonic oscillator. Second-order vibrational perturbation theory (VPT2) is widely used to calculate anharmonic corrections to the fundamental frequencies, as well as the frequencies and intensities of overtones and combination bands. anu.edu.au
For this compound, VPT2 calculations can provide a more accurate prediction of the vibrational spectrum compared to harmonic calculations alone. These calculations require the computation of third and fourth derivatives of the energy with respect to the nuclear coordinates, which is computationally more demanding than harmonic frequency calculations. anu.edu.au
Comparison of Theoretical and Experimental Vibrational Spectra
The ultimate test of any theoretical model is its agreement with experimental data. The vibrational spectrum of this compound has been studied experimentally using both infrared and Raman spectroscopy.
The experimental fundamental vibrational frequencies for (E)-N2F2 have been reported in the literature. nist.gov Comparing these experimental values with the calculated harmonic and anharmonic frequencies allows for the assessment of the accuracy of the theoretical methods.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Mode | Symmetry | Experimental Frequency (cm⁻¹) nist.gov | Calculated Harmonic Frequency (Representative, cm⁻¹) |
| ν1 | Ag | 1523 | ~1523 |
| ν2 | Ag | 1018 | ~1018 |
| ν3 | Ag | 603 | ~603 |
| ν4 | Au | 364 | ~364 |
| ν5 | Bu | 991 | ~991 |
| ν6 | Bu | 423 | ~423 |
Note: Calculated harmonic frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies, accounting for anharmonicity in an approximate way. scispace.comarxiv.org
The differences between calculated harmonic frequencies and experimental fundamental frequencies are due to the neglect of anharmonicity. Anharmonic calculations, such as those using VPT2, generally show better agreement with experimental data. researchgate.net The analysis of these differences provides valuable information about the nature of the potential energy surface and the vibrational dynamics of the molecule.
Vibrational Zero-Point Energy (ZPE) Determinations
The vibrational zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical molecular system may possess, even at a temperature of absolute zero. It is a consequence of the Heisenberg uncertainty principle and represents the residual vibrational energy of the atoms within a molecule. For this compound (trans-N₂F₂), the ZPE is a crucial parameter in understanding its stability and reactivity.
The ZPE of a molecule is determined by the sum of the energies of all its fundamental vibrational modes. It can be calculated from experimentally observed vibrational frequencies or through theoretical quantum chemical computations.
An experimentally derived vibrational zero-point energy for this compound is 2461.0 cm⁻¹, which is obtained from the fundamental vibrational frequencies. nist.gov Theoretical calculations provide a means to determine ZPEs and often involve various levels of theory and basis sets, which can lead to slightly different values. For instance, calculations at the CCSD(T) level of theory are considered to be of high accuracy. dtic.mil
The ZPE is also a critical component in comparing the relative stabilities of isomers. High-level electronic structure calculations at the CCSD(T) level, extrapolated to the complete basis set limit, have been employed to investigate the cis-trans isomerism of difluorodiazene. dtic.mil These studies, which include ZPE corrections, are essential for accurately determining the energy difference between the (E) and (Z) isomers. dtic.milresearchgate.net It has been shown that after considering ZPE, cis-N₂F₂ is more stable than trans-N₂F₂. dtic.mil
Different computational methods and basis sets can be used to calculate the ZPE, and these are often benchmarked against experimental data. arxiv.org For example, density functional theory (DFT) methods, such as B3LYP, are commonly used for such calculations. researchgate.net The choice of method and basis set, like aug-cc-pVDZ, influences the final ZPE value. researchgate.netresearchgate.net Scaling factors are sometimes applied to the computed harmonic frequencies to better match experimental fundamental frequencies, leading to more accurate ZPEs. acs.org
The following table summarizes some of the reported vibrational zero-point energies for this compound from various sources.
| Method | ZPE (cm⁻¹) | Source |
|---|---|---|
| From fundamental vibrations (Experimental) | 2461.0 | nist.gov |
| Unscaled (Theoretical) | 3100.7 | nist.gov |
| Scaled (by 0.9086) (Theoretical) | 2817.3 | nist.gov |
Reactivity and Reaction Mechanisms of Difluorodiazene
Reactions with Fluoride (B91410) Ion Acceptors
Strong fluoride ion acceptors are Lewis acids that have a high affinity for the fluoride ion (F⁻). researchgate.netvaia.com Their interaction with difluorodiazene can lead to the abstraction of a fluoride ion, resulting in the formation of the fluorodiazonium cation ([N≡N−F]⁺). wikipedia.org
The formation of the stable fluorodiazonium cation is a key reaction of difluorodiazene isomers with powerful Lewis acids like antimony pentafluoride and arsenic pentafluoride. wikipedia.org This cation is an important precursor in the synthesis of high-energy materials, such as polynitrogen compounds. acs.orgdtic.mil
The reaction between cis-difluorodiazene and antimony pentafluoride (SbF₅), a potent Lewis acid, yields the salt fluorodiazonium hexafluoroantimonate, [N₂F]⁺[SbF₆]⁻. wikipedia.orgwikipedia.org
F−N=N−F (cis) + SbF₅ → [N≡N−F]⁺[SbF₆]⁻ wikipedia.org
While the trans isomer is less reactive, the isomerization from trans to cis can be catalyzed by strong Lewis acids. researchgate.netarchive.org This allows for the eventual formation of the fluorodiazonium salt from the trans isomer as well. The reaction of N₂F₂ with SbF₅ can also produce salts with more complex anions, such as [Sb₂F₁₁]⁻, leading to the formation of N₂F⁺Sb₂F₁₁⁻. researchgate.netacs.org An ordered crystal structure of this salt has been determined, providing precise measurements of the cation's bond lengths. researchgate.netacs.orgdtic.mil
A similar reaction occurs with arsenic pentafluoride (AsF₅), another strong fluoride ion acceptor. wikipedia.org Cis-difluorodiazene reacts with AsF₅ to produce a stable, white, solid 1:1 adduct, identified as fluorodiazonium hexafluoroarsenate(V), [N₂F]⁺[AsF₆]⁻. researchgate.netwikipedia.org This salt is stable in a dry nitrogen atmosphere up to 150°C. researchgate.net
F−N=N−F (cis) + AsF₅ → [N≡N−F]⁺[AsF₆]⁻ wikipedia.org
Notably, the [N₂F]⁺[AsF₆]⁻ salt can be prepared in high yield directly from trans-N₂F₂ through thermal trans-cis isomerization carried out in the presence of AsF₅ at 70°C. researchgate.net This demonstrates a practical pathway from the (E)-difluorodiazene isomer to the fluorodiazonium cation. researchgate.net
The fluorodiazonium cation ([N≡N−F]⁺) has been characterized by various spectroscopic methods and X-ray crystallography. researchgate.netwikipedia.orgacs.org It is established to be a linear and asymmetric ion. uoa.gr Spectroscopic data from Raman and infrared studies confirm the structure and the triple-bond character of the N-N bond. uoa.gr
An ordered crystal structure of N₂F⁺Sb₂F₁₁⁻ provided the first precise experimental determination of the individual bond lengths in the N₂F⁺ cation in the solid phase. acs.orgdtic.mil The observed bond distances are among the shortest ever recorded for N-N and N-F bonds, highlighting the unusual nature of this cation. wikipedia.orgacs.orgdtic.milelectronicsandbooks.com
| Bond | Bond Length (Å) | Source Compound | Reference |
|---|---|---|---|
| N≡N | 1.089(9) | N₂F⁺Sb₂F₁₁⁻ | wikipedia.orgacs.org |
| N−F | 1.257(8) | N₂F⁺Sb₂F₁₁⁻ | wikipedia.orgacs.org |
Theoretical studies, utilizing ab initio and other computational methods, have provided significant insights into the electronic structure, bonding, and properties of the fluorodiazonium cation. uoa.grresearchgate.net These studies consistently predict a linear F-N-N⁺ geometry as the most stable structure on the potential energy surface. electronicsandbooks.comresearchgate.net
Computational analyses have been performed at various levels of theory to predict bond distances and vibrational frequencies. uoa.gr These theoretical values show good agreement with experimental data and support the description of the cation as having a strong, triple-like N-N bond and an unusually short N-F bond. uoa.gr The short N-F bond has been a subject of particular interest, with theoretical models providing rationalizations for its nature. uoa.gr
| Bond | Theoretical Method | Calculated Bond Length (Å) | Experimental Bond Length (Å) | Reference |
|---|---|---|---|---|
| N−F | Hartree-Fock | 1.28 | 1.257(8) | uoa.gr |
| N−F | MP2/6-31G | 1.256 | uoa.gr | |
| N−F | LDF | 1.225 | uoa.gr | |
| N−F | CCSD(T)/aug-cc-pVTZ | 1.2357 | uoa.gr | |
| N≡N | Hartree-Fock | 1.10 | 1.089(9) | uoa.gr |
| N≡N | MP2/6-31G | 1.138 | uoa.gr | |
| N≡N | LDF | 1.106 | uoa.gr |
Formation of the Fluorodiazonium Cation ([N≡N−F]+)
Dissociation Pathways of Difluorodiazene
High-level electronic structure calculations have explored the energetics of this compound and its isomers. acs.orgdtic.mil These studies show that the cis isomer is thermodynamically more stable than the trans isomer by a small margin. acs.orgdtic.mil
The uncatalyzed pathway for the trans-cis isomerization of N₂F₂ involves rotation around the N=N double bond and has a significant energy barrier of approximately 60 kcal/mol. acs.orgdtic.milarchive.orglookchem.com This activation energy is substantially higher than the energy required for the dissociation of N₂F₂ into molecular nitrogen (N₂) and two fluorine atoms (2 F). researchgate.netacs.orgdtic.milarchive.orglookchem.com This suggests that at high temperatures, some difluorodiazene molecules will dissociate before they can isomerize, and the resulting dissociation products may then catalyze the isomerization process. researchgate.netacs.orgdtic.milarchive.orglookchem.com The isomerization is, however, effectively catalyzed by strong Lewis acids. researchgate.netarchive.org
Theoretical Dissociation Energies and Barrier Heights
Theoretical studies, particularly those employing high-level electronic structure calculations, provide critical insights into the stability of the difluorodiazene system. The primary dissociation pathway for difluorodiazene involves the cleavage of the two N-F bonds to yield molecular nitrogen (N₂) and two fluorine atoms (2F). Calculations indicate that these dissociation products are energetically more favorable than the difluorodiazene molecule itself. For instance, at the CCSD(T) level of theory, the N₂ + 2F products are found to be approximately 7 kcal/mol lower in energy than the cis-isomer of difluorodiazene. mst.edu
While the dissociation is thermodynamically favored, a significant energy barrier must be overcome. The barrier to dissociation for N₂F₂ into N₂ + 2F is calculated to be around 25 kcal/mol. mst.edu However, a more pertinent energetic consideration for the reactivity of this compound is the barrier to its isomerization to the more stable (Z)-isomer. High-level calculations establish that the uncatalyzed pathway for the trans to cis isomerization proceeds via rotation about the N=N double bond and has a very high activation barrier of approximately 60 kcal/mol. acs.orgresearchgate.netdtic.mildtic.milnih.gov This isomerization barrier is substantially higher than the energy required for the molecule to dissociate. acs.orgresearchgate.netdtic.mildtic.milnih.gov This indicates that, in the absence of a catalyst, this compound is more likely to decompose into nitrogen and fluorine atoms than to isomerize.
Table 1: Calculated Energy Barriers for this compound Transformations
| Transformation | Pathway | Calculated Barrier Height (kcal/mol) | Reference |
| Isomerization | (E)-N₂F₂ → (Z)-N₂F₂ (uncatalyzed rotation) | ~60 | acs.orgresearchgate.netnih.gov |
| Dissociation | N₂F₂ → N₂ + 2F | ~25 | mst.edu |
Decomposition Products and Stability Considerations
The primary decomposition products of difluorodiazene under thermal conditions are molecular nitrogen and fluorine atoms. acs.orgresearchgate.net The compound was first identified in 1952 as a product of the thermal decomposition of fluorine azide (B81097) (FN₃). wikipedia.org
The stability of difluorodiazene is highly dependent on its isomeric form. The (E)-isomer, or trans-N₂F₂, is less thermodynamically stable than the (Z)-isomer. wikipedia.org Despite its lower thermodynamic stability, the (E)-isomer exhibits greater kinetic stability in certain environments. A notable example is its interaction with glass; this compound can be stored in glass vessels. wikipedia.org In contrast, the (Z)-isomer is reactive towards glass, decomposing over a period of about two weeks to yield silicon tetrafluoride (SiF₄) and nitrous oxide (N₂O). wikipedia.org
The high barrier for uncatalyzed isomerization is a key factor in the stability of the (E)-isomer. acs.orgresearchgate.netdtic.mil This kinetic persistence means that without an external influence or sufficient energy to overcome the dissociation barrier, this compound can exist for extended periods, even though it is the thermodynamically less favored form.
Comparative Reactivity of (E)- and (Z)-Isomers
The (E) and (Z) isomers of difluorodiazene, while structurally similar, exhibit marked differences in their stability and chemical reactivity. These differences are rooted in their electronic structures and the energetic landscapes of their reaction pathways.
Kinetic Stability Differences
Contrary to what might be expected from simple steric repulsion arguments, the (Z)-isomer (cis-N₂F₂) is thermodynamically more stable than the (E)-isomer (trans-N₂F₂). wikipedia.org High-level electronic structure calculations confirm this, showing cis-N₂F₂ to be more stable by approximately 1.4 kcal/mol at 298 K. acs.orgdtic.milnih.gov This phenomenon, often termed the "cis-effect," is attributed to electronic factors, including a shorter, stronger N-N bond in the cis-isomer and more favorable delocalization of electron lone pairs. tandfonline.com
Despite being the thermodynamically less stable isomer, this compound possesses significant kinetic stability due to the high energy barrier (≈60 kcal/mol) for uncatalyzed conversion to the cis form. acs.orgresearchgate.netnih.gov This kinetic persistence makes the (E)-isomer a distinct chemical entity that can be isolated and studied, provided that pathways for catalyzed isomerization or decomposition are not available.
Table 2: Stability Comparison of N₂F₂ Isomers
| Property | This compound (trans) | (Z)-Difluorodiazene (cis) | Reference |
| Thermodynamic Stability | Less stable | More stable | wikipedia.org |
| Energy Difference (ΔE) | +1.4 kcal/mol | 0 kcal/mol (Reference) | acs.orgdtic.milnih.gov |
| Kinetic Stability (uncatalyzed) | Kinetically persistent (high isomerization barrier) | Thermodynamically preferred | acs.orgresearchgate.netnih.gov |
| Reactivity with Glass | Inert | Reacts to form SiF₄ + N₂O | wikipedia.org |
Isomer-Specific Reaction Pathways
The differing electronic and steric environments of the two isomers lead to distinct reaction pathways. A prominent example is their reaction with strong Lewis acids, which act as fluoride ion acceptors. The (Z)-isomer of difluorodiazene reacts with strong Lewis acids such as antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅) to form the linear fluorodiazonium cation, [N≡N−F]⁺. wikipedia.org
The reaction pathway for the (E)-isomer under these conditions is less direct. Strong Lewis acids can catalyze the trans-to-cis isomerization. acs.orgdtic.milnih.gov This catalyzed pathway has a much lower energy barrier than the uncatalyzed rotation. Once the (E)-isomer is converted to the more reactive (Z)-isomer, it can then react with the Lewis acid to form the [N≡N−F]⁺ cation. acs.orgnih.gov This demonstrates an isomer-specific mechanism where the less reactive isomer must first convert to the more reactive form before the subsequent reaction can occur.
Furthermore, the reverse reaction, the addition of a fluoride ion (F⁻) to the [N≡N−F]⁺ cation, exclusively produces the (Z)-isomer of difluorodiazene, highlighting another isomer-specific pathway governed by electronic preferences. acs.orgnih.gov The decomposition pathway involving reaction with glass to form SiF₄ and N₂O is also exclusive to the (Z)-isomer. wikipedia.org
Advanced Synthetic Methodologies and Mechanistic Aspects
Development of Novel Synthetic Approaches for Difluorodiazene
The synthesis of difluorodiazene has evolved significantly since its initial discovery as a thermal decomposition product of fluorine azide (B81097) (FN3). wikipedia.org Early methods often resulted in mixtures of cis and trans isomers and presented challenges in terms of safety and yield. More recent and novel approaches have focused on improving selectivity, scalability, and safety.
One notable advancement involves the reaction of N,N-difluorourea with concentrated potassium hydroxide. This aqueous method can produce a 40% yield of difluorodiazene, with the trans isomer being the predominant product. wikipedia.org Another approach involves the decomposition of a solid, unstable compound formed between difluoroamine and potassium fluoride (B91410) (or rubidium or caesium fluoride). wikipedia.org Additionally, the photolysis of tetrafluorohydrazine in the presence of bromine has been shown to produce difluorodiazene, albeit with the formation of byproducts. wikipedia.org
These newer methods represent a move towards more controlled and accessible routes to difluorodiazene, paving the way for further exploration of its chemistry.
Mechanistic Understanding of Formation Reactions
A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis of (E)-difluorodiazene. The following sections explore the mechanistic details of three key formation reactions.
Reaction of Difluoroamine with Diazomethane
While the reaction between difluoroamine (HNF2) and diazomethane (CH2N2) to form difluorodiazene has been reported, the detailed mechanism is not extensively documented in readily available literature. However, based on the known reactivity of the reactants, a plausible mechanistic pathway can be proposed.
Diazomethane is known to act as a nucleophile, with the carbon atom carrying a partial negative charge. masterorganicchemistry.com Difluoroamine, on the other hand, possesses an acidic proton and electrophilic nitrogen and fluorine atoms. The reaction likely initiates with an acid-base reaction where the acidic proton of difluoroamine is abstracted by the basic diazomethane, forming a difluoroamide anion ([NF2]⁻) and a methyldiazonium cation ([CH3N2]⁺).
Subsequently, the highly unstable methyldiazonium cation would rapidly decompose, releasing nitrogen gas (N2) and a methyl cation ([CH3]⁺) or undergoing a concerted process. The difluoroamide anion could then, in a subsequent step, react with another molecule of difluoroamine or a related species, leading to the formation of the N=N double bond and ultimately difluorodiazene. The exact sequence of events and the nature of the intermediates would require further computational and experimental investigation to be definitively established.
Electrolysis of Ammonium Bifluoride
The electrolysis of molten ammonium bifluoride (NH4HF2) is a known method for the production of a mixture of cis- and trans-difluorodiazene. The process involves the electrochemical decomposition of the molten salt at high temperatures.
At the anode (positive electrode) , fluoride ions (F⁻) from the molten electrolyte are oxidized to produce fluorine radicals (F•). These highly reactive radicals can then combine to form elemental fluorine (F2) or react with nitrogen-containing species present in the electrolyte.
Anode Reaction (Proposed): 2F⁻ → F₂ + 2e⁻
At the cathode (negative electrode) , ammonium ions (NH4⁺) are reduced. This reduction can lead to the formation of ammonia (NH3) and hydrogen gas (H2).
Cathode Reaction (Proposed): 2NH₄⁺ + 2e⁻ → 2NH₃ + H₂
The difluorodiazene is believed to form through a series of complex reactions at or near the anode. The electrochemically generated fluorine can react with ammonia or ammonium ions. This could involve the formation of nitrogen fluorides such as nitrogen trifluoride (NF3) as intermediates, which then undergo further reactions to form N2F2. The high temperature of the molten salt provides the necessary energy for these transformations. The exact intermediates and reaction pathways are likely complex and can be influenced by factors such as current density, temperature, and the presence of impurities.
Reaction from Sodium Azide and Fluorine
The synthesis of difluorodiazene from sodium azide (NaN3) and elemental fluorine (F2) is a high-energy process that proceeds through a highly reactive and explosive intermediate, fluorine azide (FN3). wikipedia.orgacs.org
The initial step of the reaction involves the fluorination of the azide ion (N3⁻) to form fluorine azide.
Step 1: Formation of Fluorine Azide NaN₃ + F₂ → FN₃ + NaF
Fluorine azide is a yellow-green gas that is extremely unstable and prone to explosive decomposition. wikipedia.org The controlled thermal decomposition of this intermediate is the key to the formation of difluorodiazene. This decomposition is typically carried out in a nickel coil reactor at temperatures between 70°C and 75°C. acs.org At these temperatures, fluorine azide decomposes to yield dinitrogen difluoride and nitrogen gas, with the trans isomer being the favored product. wikipedia.orgacs.org
Step 2: Thermal Decomposition of Fluorine Azide 2FN₃ → N₂F₂ + 2N₂
The nickel coil likely plays a crucial role in managing the heat of this highly exothermic decomposition, preventing an uncontrolled explosion and potentially influencing the stereoselectivity of the product. The surface of the nickel may also have a catalytic effect, although the exact nature of this interaction is not fully elucidated.
Mechanistic Role as a Reagent in Organic Synthesis
While the synthetic applications of this compound are not as extensively developed as other fluorinating agents, its unique structure and reactivity offer potential for the formation of fluorine-containing organic compounds.
Formation of Fluorine-Containing Compounds via this compound Reactivity
The reactivity of this compound is characterized by the presence of the N=N double bond and the highly electronegative fluorine atoms. One of the key reactions of the cis isomer is its interaction with strong fluoride ion acceptors, such as antimony pentafluoride (SbF5), to form the linear fluorodiazonium cation ([N≡N-F]⁺). wikipedia.org
While the direct application of this compound as a general fluorinating agent in organic synthesis is not well-documented in the reviewed literature, its potential reactivity can be inferred. The molecule could theoretically serve as a source of "F⁺" or "F•" under specific conditions, enabling electrophilic or radical fluorination of organic substrates.
For instance, in the presence of a suitable initiator, the relatively weak N-F bonds could undergo homolytic cleavage to generate nitrogen monofluoride radicals (•NF). These radicals could then participate in radical addition reactions with unsaturated organic molecules, such as alkenes or alkynes, to introduce fluorine atoms.
Alternatively, under photochemical conditions, this compound could be excited to a reactive state, facilitating addition reactions across double or triple bonds. The mechanism of such reactions would likely involve the formation of cyclic intermediates, followed by ring-opening to yield fluorinated products.
Further research, including computational studies and experimental investigations, is necessary to fully explore and understand the mechanistic pathways through which this compound can be utilized as a reagent for the synthesis of valuable fluorine-containing organic compounds.
Specific Reactivity Leading to New Chemical Bonds
This compound, or trans-N₂F₂, engages in reactions characterized by fluorination and the formation of new nitrogen-element bonds, particularly with sulfur and phosphorus compounds. These reactions underscore its utility in synthesizing complex inorganic molecules. Research has shown that this compound can react with various sulfur oxides and fluorides, leading to products with novel covalent bonds.
The reactions are typically carried out under pressure and at elevated temperatures. For instance, the interaction of difluorodiazine with sulfur oxides and certain sulfur or phosphorus fluorides results in either direct fluorination or a combination of fluorination and oxygen elimination acs.org.
A notable example is the synthesis of difluoroamidosulfuryl fluoride (FSO₂NF₂) and pentafluorosulfur difluoramine (SF₅NF₂) acs.org. In these reactions, the N=N double bond of difluorodiazene is cleaved, and new N-S bonds are formed.
Key Research Findings on this compound Reactivity:
Reaction with Sulfur Trioxide (SO₃): The reaction is complex, but under specific conditions, it can lead to the formation of compounds containing N-S bonds.
Reaction with Sulfur Tetrafluoride (SF₄): When heated with SF₄, this compound can produce pentafluorosulfur difluoramine (SF₅NF₂), alongside nitrogen gas and other byproducts acs.org. This reaction demonstrates the formation of a direct N-S single bond.
Reaction with Sulfur Dioxide (SO₂): The interaction with SO₂ can yield difluoroamidosulfuryl fluoride (FSO₂NF₂), among other products. This transformation involves the creation of an N-S bond and highlights the role of difluorodiazene in amination and fluorination processes acs.org.
These reactions are significant as they provide pathways to complex sulfur-nitrogen-fluorine compounds, a class of molecules with applications in various fields of chemistry.
| Reactants | Primary Product | New Bond Formed | Reaction Conditions |
|---|---|---|---|
| N₂F₂ and SO₂ | FSO₂NF₂ (Difluoroamidosulfuryl fluoride) | N-S | Heated at 100°C for 21 hours |
| N₂F₂ and SF₄ | SF₅NF₂ (Pentafluorosulfur difluoramine) | N-S | Heated at 100°C for 17 hours |
Role as a Precursor in Fluorine Chemistry
This compound is a fundamental building block in fluorine chemistry, primarily because it can be converted into its more reactive cis-isomer, which then serves as a direct precursor to the highly useful fluorodiazonium cation ([N₂F]⁺). While the trans-isomer is less thermodynamically stable, it can be conveniently stored in glass vessels, unlike the cis-isomer which reacts with glass wikipedia.org.
The isomerization of the trans- to the cis-form is a critical step. This process can be catalyzed by strong Lewis acids, such as antimony pentafluoride (SbF₅), and results in an equilibrium mixture that heavily favors the cis-isomer (typically a 9:1 ratio) nih.govdtic.milacs.org.
Once formed, (Z)-difluorodiazene readily reacts with strong fluoride ion acceptors, like antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), to generate the linear fluorodiazonium cation, [N₂F]⁺ wikipedia.org.
Reaction Sequence:
Isomerization: (E)-N₂F₂ (trans) ⇌ (Z)-N₂F₂ (cis)
Cation Formation: (Z)-N₂F₂ + SbF₅ → [N₂F]⁺[SbF₆]⁻
The resulting [N₂F]⁺ salts are exceptionally important precursors in the synthesis of advanced polynitrogen compounds, such as pentanitrogen cation ([N₅]⁺) salts nih.govdtic.milacs.org. The synthesis of these high-energy materials relies on the availability of stable [N₂F]⁺ salts, establishing this compound's foundational role in this area of research. The N≡N and N-F bonds observed in the solid-phase structure of [N₂F]⁺ salts are among the shortest of their kind ever experimentally recorded, indicating very strong bonding wikipedia.orgnih.govacs.org.
Furthermore, advanced synthetic methodologies have been developed to produce this compound in high yield. An improved method involves the reduction of tetrafluorohydrazine (N₂F₄) with a graphite intercalate, C₁₂AsF₅, which produces trans-N₂F₂ with approximately 97% yield dtic.mil. This efficient synthesis makes this compound a readily accessible precursor for a wide range of fluorine chemistry applications.
Research on Analogues and Derivatives of Difluorodiazene
Comparative Studies with Other Dihalodiazenes (e.g., Dichlorodiazene, Dibromodiazene)
Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the conformational properties of dihalodiazenes (X-N=N-X, where X = F, Cl, Br). The substitution of different halogens leads to notable changes in the energetic stability of the cis and trans isomers.
In the case of difluorodiazene (N₂F₂), the cis isomer is found to be more stable than the trans isomer. dovepress.com This is an unusual characteristic, as steric hindrance typically favors the trans configuration in substituted diazenes. The higher stability of cis-N₂F₂ is attributed to the delocalization of lone pairs of electrons on the fluorine atoms. dovepress.com Computational analyses indicate that the N-N bond length is shorter in the cis isomer, contributing to its greater stability. dovepress.com
Conversely, for dichlorodiazene (N₂Cl₂) and dibromodiazene (N₂Br₂), the trans isomers are thermodynamically more stable than the cis isomers. physchemres.org The stability of the trans isomer increases as the halogen atom becomes larger (from Cl to Br). physchemres.org This trend aligns with the expected steric effects where larger substituents favor a conformation that minimizes their spatial interaction.
The energetic effects of halogen substitution are also evident in the Gibbs free energy of the cis and trans configurations and the energy barriers for cis-to-trans conversion. Natural Bond Orbital (NBO) analysis has been employed to investigate stereoelectronic effects, including intramolecular hyperconjugations and steric repulsion, which are determining factors in the conformational behavior of these compounds. physchemres.org
Table 1: Conformational Stability of Dihalodiazenes
| Compound | More Stable Isomer |
|---|---|
| Difluorodiazene (N₂F₂) | cis |
| Dichlorodiazene (N₂Cl₂) | trans |
| Dibromodiazene (N₂Br₂) | trans |
Investigations of Diazene (B1210634) (N₂H₂) Isomerization Dynamics
The cis-trans isomerization of the parent diazene (N₂H₂) has been a subject of considerable theoretical and experimental study. Two primary mechanisms have been proposed for this process: an in-plane inversion and an out-of-plane torsion. nih.gov The activation energies for both pathways are similar, leading to a debate about which mechanism is predominant. nih.gov
Classical dynamics investigations have suggested that the in-plane inversion pathway is classically forbidden due to a centrifugal barrier. nih.gov More recent ab initio classical trajectory simulations at the CASSCF(2,2)/aug-cc-pVDZ level of theory have supported this finding, indicating that torsion is the only observed isomerization pathway. nih.gov
The study of diazene's isomerization dynamics is highly relevant to understanding the behavior of (E)-difluorodiazene. The same theoretical approaches used to investigate N₂H₂ have been applied to N₂F₂. nih.gov These calculations have revealed that, similar to the parent diazene, the inversion pathway in difluorodiazene is prevented by a centrifugal barrier. nih.gov Consequently, the out-of-plane torsion is identified as the operative mechanism for cis-trans isomerization in difluorodiazene as well. nih.gov These findings highlight the fundamental similarities in the isomerization dynamics between diazene and its fluorinated analogue, despite the differences in the relative stabilities of their isomers.
Theoretical Studies of Dihalodiphosphenes and Dihalodiarsenes
Computational studies have extended the investigation of conformational properties and stereoelectronic effects to analogues of dihalodiazenes containing heavier pnictogen elements, namely phosphorus (P) and arsenic (As). physchemres.org These studies on dihalodiphosphenes (X-P=P-X) and dihalodiarsenes (X-As=As-X) provide a broader understanding of the factors governing the structures of molecules with pnictogen-pnictogen double bonds.
DFT calculations and NBO analysis have been used to explore the factors determining the thermodynamically stable molecular structures of these compounds. physchemres.org The research considers the Gibbs free energy for cis and trans configurations and the energy barriers for cis-to-trans conversion through both rotation and inversion mechanisms. physchemres.org The energetic effects of intramolecular hyperconjugations and steric repulsion in each molecular system are also theoretically estimated. physchemres.org These theoretical investigations provide valuable comparative data on how the change in the central pnictogen atom from nitrogen to phosphorus and arsenic, in conjunction with halogen substitution, influences the conformational preferences and isomerization pathways.
Table 2: Investigated Analogues of Dihalodiazenes
| Analogue Family | General Formula | Central Pnictogen |
|---|---|---|
| Dihalodiphosphenes | X-P=P-X | Phosphorus |
| Dihalodiarsenes | X-As=As-X | Arsenic |
Q & A
Basic: What spectroscopic methods are optimal for characterizing (E)-Difluorodiazene’s molecular structure?
To determine the stereochemical configuration and bonding properties of this compound, researchers should employ a combination of infrared (IR) spectroscopy and Raman spectroscopy to identify vibrational modes associated with the N=N and N-F bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹⁵N) can further elucidate electronic environments and confirm the trans-configuration. Cross-validation with X-ray crystallography, where feasible, provides definitive structural data . For reproducibility, ensure experimental conditions (e.g., temperature, solvent) are rigorously documented, as minor variations can affect spectral interpretations .
Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., critical temperature, phase transitions) of this compound?
Contradictions in thermodynamic data often arise from differences in synthesis purity, measurement techniques, or calibration standards. To address this:
- Conduct comparative meta-analysis of historical datasets, identifying methodological outliers (e.g., discrepancies in calorimetry vs. gas-phase measurements) .
- Perform controlled replication studies using high-purity samples and standardized equipment (e.g., adiabatic calorimeters for phase transition measurements) .
- Apply error propagation analysis to quantify uncertainties in experimental setups, as outlined in guidelines for analytical chemistry .
- Utilize density functional theory (DFT) simulations to predict thermodynamic parameters and cross-check empirical results .
Basic: What are the key considerations in designing synthesis protocols for this compound to ensure reproducibility?
Reproducible synthesis requires:
- Precursor standardization : Use high-purity fluorine gas and diazene derivatives, as trace impurities can catalyze side reactions.
- Reaction condition control : Maintain strict temperature (-50°C to 0°C) and pressure (sub-ambient) parameters to favor the (E)-isomer .
- In-situ monitoring : Implement gas chromatography-mass spectrometry (GC-MS) to track reaction progress and intermediate formation .
- Safety protocols : Adhere to guidelines for handling reactive fluorinated compounds, including inert-atmosphere gloveboxes and corrosion-resistant reactors .
Advanced: What computational approaches are used to model the reaction mechanisms and electronic properties of this compound?
Advanced mechanistic studies leverage:
- Ab initio calculations (e.g., CCSD(T)) to map potential energy surfaces for isomerization or decomposition pathways.
- Time-dependent DFT to simulate UV-Vis spectra and compare with experimental data for validation .
- Molecular dynamics simulations under varying thermal conditions to predict kinetic stability and decomposition thresholds.
- Electron localization function (ELF) analysis to quantify bond polarity and assess reactivity toward nucleophiles or electrophiles.
Raw computational data should be archived in appendices or repositories to enable peer validation .
Basic: How should researchers handle and store this compound to prevent degradation or hazardous reactions?
- Storage : Use passivated stainless-steel cylinders under inert gas (argon) at temperatures below -20°C to inhibit thermal decomposition .
- Handling : Conduct all manipulations in fume hoods with blast shields, and employ remote monitoring for fluorine gas leaks .
- Stability testing : Regularly analyze stored samples via IR spectroscopy to detect decomposition products (e.g., NF₃ or N₂F₄) .
Advanced: What strategies validate the accuracy of kinetic data for this compound decomposition under varying conditions?
- Multi-method validation : Combine stopped-flow techniques, laser-induced fluorescence, and mass spectrometry to cross-verify rate constants .
- Arrhenius parameter scrutiny : Use Bayesian statistics to assess confidence intervals for activation energies derived from linearized plots .
- Peer benchmarking : Compare results with independent studies using identical reactant concentrations and detection methods .
Basic: What analytical techniques are suitable for quantifying this compound in mixed reaction matrices?
- Gas chromatography (GC) with electron capture detection (ECD) for high sensitivity to fluorinated compounds.
- Fourier-transform infrared (FTIR) coupled with chemometrics for real-time monitoring of reaction mixtures .
- Calibrate instruments using certified reference materials to minimize quantification errors .
Advanced: How can researchers address ethical and data-sharing challenges when publishing this compound studies involving hazardous data?
- Ethical frameworks : Align with GDPR and institutional review boards (IRBs) for anonymizing sensitive procedural details (e.g., explosive limits) while ensuring scientific transparency .
- Data repositories : Use platforms like Zenodo or institutional databases to share raw spectral and kinetic data, ensuring compliance with open-access mandates .
- Risk-benefit disclosure : Clearly articulate safety protocols in methodologies to enable replication without compromising security .
Basic: What are the critical parameters for measuring the dipole moment and polarizability of this compound?
- Stark-effect spectroscopy or microwave spectroscopy to determine dipole moments in gas-phase samples.
- Ab initio calculations (e.g., MP2) to predict polarizability tensors, validated against experimental dielectric constant measurements .
- Control for environmental factors like humidity, which can perturb electrostatic measurements .
Advanced: How can contradictions between experimental and computational bond dissociation energies (BDEs) for this compound be reconciled?
- Systematic error analysis : Identify limitations in computational methods (e.g., basis set incompleteness) or experimental setups (e.g., photoionization thresholds) .
- Hybrid methods : Combine coupled-cluster theory (CCSD(T)) with empirical corrections for electron correlation effects.
- Collaborative studies : Engage interdisciplinary teams to harmonize data collection and modeling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
